
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This specific compound is characterized by the presence of methoxy groups at positions 3 and 7, a methylsulfanyl group at position 1, and a dihydrophenanthrene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene typically involves multi-step organic reactions. One common method starts with the preparation of the phenanthrene backbone, followed by the introduction of methoxy and methylsulfanyl groups through substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrenequinones.
Reduction: Reduction reactions can convert the dihydrophenanthrene backbone to a fully saturated phenanthrene.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Phenanthrenequinones and related derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Various substituted phenanthrene compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The presence of methoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethoxy-1,9-dimethyldibenzofuran: Similar in structure but with a dibenzofuran backbone.
1-Hydroxy-3,7-dimethoxyxanthone: Contains a xanthone moiety with methoxy groups at positions 3 and 7.
Uniqueness
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene is unique due to the specific combination of methoxy and methylsulfanyl groups on the dihydrophenanthrene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
112630-93-0 |
|---|---|
Molekularformel |
C17H18O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3,7-dimethoxy-1-methylsulfanyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C17H18O2S/c1-18-12-5-7-14-11(8-12)4-6-15-16(14)9-13(19-2)10-17(15)20-3/h5,7-10H,4,6H2,1-3H3 |
InChI-Schlüssel |
QCVMFYGLFNZALO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=CC(=C3)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

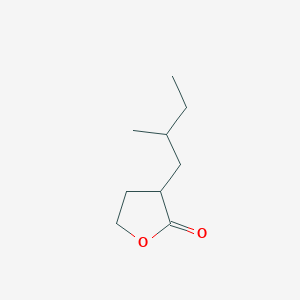
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)

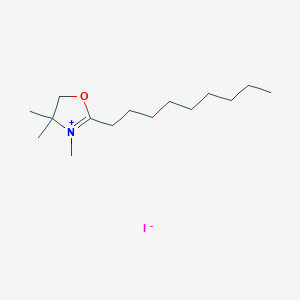
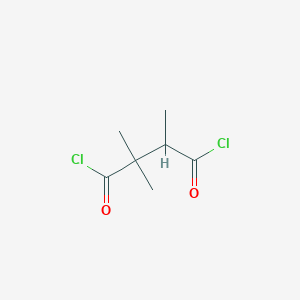


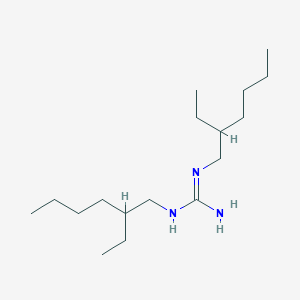
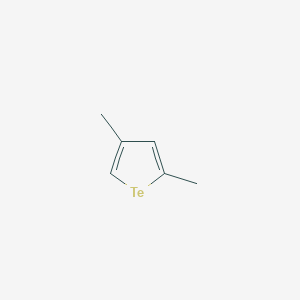
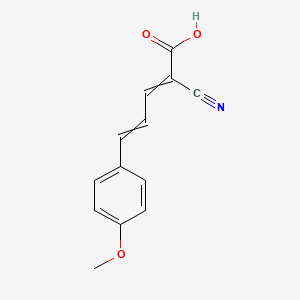
diphenylsilane](/img/structure/B14298185.png)
